molecular formula C10H18N2O B2697871 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one CAS No. 2361634-78-6

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one

Cat. No.: B2697871
CAS No.: 2361634-78-6
M. Wt: 182.267
InChI Key: BXVVEIVGSSLELX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one is a synthetic azetidinone-based building block of significant interest in medicinal chemistry and drug discovery. This compound features a conformationally constrained, strained four-membered azetidinone ring system fused with a piperidine moiety, making it a valuable scaffold for the design of biologically active molecules. The structural motif of azetidine and its derivatives is frequently employed in pharmaceutical research due to its ability to improve key properties of drug candidates, such as metabolic stability, solubility, and potency . The 3,3-dimethyl substitution on the azetidinone ring introduces steric hindrance that can influence the molecule's overall conformation and interaction with biological targets . Researchers utilize this compound as a versatile intermediate for constructing more complex molecules. Its structure is particularly relevant in the exploration of kinase inhibitors, as similar azetidine-containing compounds have been developed as selective inhibitors for kinases like JAK1 . Furthermore, the piperidin-4-yl group serves as a common pharmacophore that can interact with various receptors and enzymes in the central nervous system, suggesting potential applications in neuropharmacology. This product is provided For Research Use Only and is intended for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult relevant safety data sheets and conduct a thorough literature review to explore the full potential of this specialized chemical entity.

Properties

IUPAC Name

3,3-dimethyl-1-piperidin-4-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-10(2)7-12(9(10)13)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVVEIVGSSLELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylpiperidine with a suitable azetidinone precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound finds applications in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The piperidine ring and azetidinone moiety play crucial roles in its activity, allowing it to bind to target proteins and modulate their function. This can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Key Observations:

  • Ring Strain and Reactivity: The 4-membered β-lactam core in this compound exhibits greater ring strain compared to 6-membered piperidinones or fused systems (e.g., pyrazolo-piperidinones). This strain may enhance reactivity, making it susceptible to nucleophilic attack—a hallmark of β-lactam antibiotics .
  • In contrast, compounds like 7-(piperidin-4-yl)pyrido-pyrimidinones prioritize substituent diversity at position 7 for target specificity .
  • Synthetic Methods : Similar to Example 28 in , the synthesis of this compound may involve reductive amination or borohydride-mediated reactions to stabilize the β-lactam ring .

Pharmacological Implications

  • Antimicrobial vs. Kinase Inhibition: While β-lactams are traditionally associated with antibiotic activity (e.g., penicillin-binding protein inhibition), piperidinyl-substituted pyrido-pyrimidinones () and sulfonyl-containing derivatives () suggest divergent therapeutic applications, such as kinase or enzyme inhibition .
  • Solubility and Binding : The piperidin-4-yl group may enhance solubility and receptor binding compared to simpler alkyl chains. For instance, piperazine-linked trifluoromethyl pyridines () leverage nitrogen basicity for improved pharmacokinetics .

Physicochemical Properties

  • IR Spectroscopy: The carbonyl stretch (C=O) in β-lactams typically appears near 1750–1800 cm⁻¹ due to ring strain, contrasting with the 1670 cm⁻¹ observed in pyrazolo-piperidinones () .
  • Thermal Stability : The 3,3-dimethyl groups may reduce ring-opening degradation compared to unsubstituted β-lactams, aligning with trends seen in sterically hindered analogs .

Biological Activity

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one (CAS No. 2361634-78-6) is a synthetic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound contains a piperidine ring and an azetidinone moiety, which contribute to its diverse applications in organic synthesis, medicinal chemistry, and biological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H18N2O\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}

This compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block for further modifications and applications in drug discovery.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidine ring and the azetidinone moiety facilitate binding to proteins involved in various biological pathways. This interaction can modulate enzyme activity or receptor function, leading to significant biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways.
  • Cellular Interaction : It may induce apoptosis in certain cell types by disrupting cellular membranes or interfering with metabolic processes.

Biological Activity and Applications

Research into the biological activity of this compound has revealed several promising applications:

Antiparasitic Activity

A study evaluating various compounds against Trypanosoma brucei and Trypanosoma cruzi demonstrated that derivatives of this compound exhibited significant inhibitory effects on these parasites. The structure-activity relationship (SAR) indicated that modifications to the piperidine ring could enhance potency against these pathogens .

Antifungal Properties

In another investigation focusing on antifungal activity against Candida auris, derivatives containing similar structural motifs showed effective inhibition with minimal cytotoxicity. This suggests potential therapeutic applications in treating resistant fungal infections .

Case Study 1: Antiparasitic Efficacy

In a recent study, a series of piperidine derivatives were synthesized and tested against T. brucei. Among them, compounds featuring the azetidinone structure demonstrated IC50 values as low as 0.5 µM, indicating potent antiparasitic activity. The study highlighted the importance of the azetidinone moiety in enhancing biological activity through improved membrane permeability .

CompoundIC50 (µM)Target Pathogen
3,3-Dimethyl Derivative A0.5T. brucei
3,3-Dimethyl Derivative B1.2T. cruzi

Case Study 2: Antifungal Activity

In vitro evaluations against clinical isolates of Candida auris revealed that specific derivatives of this compound exhibited MIC values ranging from 0.24 to 0.97 µg/mL. These results suggest that modifications to the piperidine structure can significantly impact antifungal efficacy .

CompoundMIC (µg/mL)Target Pathogen
Piperidine Derivative X0.24C. auris
Piperidine Derivative Y0.97C. auris

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